1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
“1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is a biochemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, such as “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine”, can be achieved through various methods. One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . A series of 5-substituted 1H-tetrazoles can also be synthesized from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .Molecular Structure Analysis
The molecular structure of “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is defined by its molecular formula C9H11N5 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” include a molecular weight of 189.22 and a molecular formula of C9H11N5 . Further information about its physical and chemical properties such as melting point, boiling point, solubility, etc., was not found in the search results.Scientific Research Applications
Organic Synthesis
1H-tetrazoles are valuable building blocks in organic synthesis. They serve as precursors to more complex molecules through various reactions, including cycloadditions, substitutions, and as ligands in transition metal catalysis . The tetrazole ring can act as a bioisostere for the carboxylate group, making it particularly useful in drug design.
Pharmaceutical Research
Tetrazole derivatives exhibit a range of biological activities and are components of several pharmaceutical drugs. They have been used as antihypertensive agents, antiviral, antibacterial, and anticancer compounds due to their ability to mimic the peptide bond and interact with biological targets .
Agricultural Chemistry
In agriculture, tetrazole derivatives are explored for their potential use as growth regulators, herbicides, and fungicides. Their high nitrogen content also suggests potential utility as controlled-release nitrogenous fertilizers .
Material Science
The energetic nature of the tetrazole ring makes it suitable for the development of advanced materials. Tetrazoles can be used in the synthesis of high-energy density materials, which have applications in propellants and explosives .
Photographic and Imaging Technologies
Tetrazoles find applications in photography and photo imaging due to their light-sensitive properties. They can be used in the formulation of photoresists and other imaging materials .
Catalysis
Tetrazole derivatives can act as ligands in catalytic systems, particularly in transition metal catalysis. They can stabilize metal complexes and influence the reactivity and selectivity of catalytic reactions .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic activity .
Mode of Action
It is known that tetrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Tetrazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine .
properties
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSVKGJGKLFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine |
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